molecular formula C9H9FN2 B8010797 2-(Dimethylamino)-4-fluorobenzonitrile

2-(Dimethylamino)-4-fluorobenzonitrile

Cat. No.: B8010797
M. Wt: 164.18 g/mol
InChI Key: MSGWIVQMWPTKIY-UHFFFAOYSA-N
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Description

2-(Dimethylamino)-4-fluorobenzonitrile is a substituted benzonitrile derivative with a dimethylamino group (-N(CH₃)₂) at the 2-position and a fluorine atom at the 4-position of the aromatic ring. This compound features a dimethylaminomethyl substituent at position 2, fluorine at position 4, and a nitrile group (-CN) at position 1, forming a meta-substituted aromatic system. The nitrile group enhances polarity, while the dimethylamino moiety contributes to electron-donating effects, influencing reactivity and solubility.

Properties

IUPAC Name

2-(dimethylamino)-4-fluorobenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FN2/c1-12(2)9-5-8(10)4-3-7(9)6-11/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSGWIVQMWPTKIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=C(C=CC(=C1)F)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Substituent Position and Electronic Effects

  • 4-[(2-Fluorophenyl)amino]benzonitrile (CAS 1019502-17-0, C₁₃H₉FN₂): This compound replaces the dimethylamino group with a 2-fluorophenylamino substituent. The fluorine at the ortho position on the aniline ring introduces steric hindrance and electron-withdrawing effects, reducing basicity compared to the dimethylamino group in the target compound. The nitrile group’s electronic pull is less pronounced due to competing resonance effects from the aromatic amino group .
  • 3-(2-Amino-5-fluorophenoxymethyl)-4-fluorobenzonitrile (C₁₄H₁₀F₂N₂O): This analog features dual fluorine atoms (positions 4 and 5) and an amino-phenoxymethyl substituent. The additional fluorine increases electronegativity, while the phenoxymethyl group adds steric bulk, reducing solubility in non-polar solvents compared to the target compound .

Reactivity in Polymer Chemistry

Evidence from resin cement studies highlights the critical role of dimethylamino substituents. For example:

  • Ethyl 4-(dimethylamino)benzoate exhibits higher reactivity in photopolymerization than 2-(dimethylamino)ethyl methacrylate due to the para-substituted dimethylamino group, which stabilizes radical intermediates more effectively .

Physical and Chemical Properties

Compound Molecular Formula Molecular Weight Key Substituents Solubility (Predicted) Reactivity Profile
2-((Dimethylamino)methyl)-4-fluorobenzonitrile C₁₀H₁₁FN₂ 178.21 -CN, -F, -CH₂N(CH₃)₂ Moderate in polar solvents High (nitrile + amine)
4-[(2-Fluorophenyl)amino]benzonitrile C₁₃H₉FN₂ 212.22 -CN, -NH(2-F-C₆H₄) Low in water Moderate (hindered amine)
2-Amino-4-chloro-5-methoxybenzonitrile C₈H₇ClN₂O 198.61 -CN, -Cl, -OCH₃, -NH₂ High in DMSO High (multiple active sites)

Key Observations :

  • The dimethylamino group in 2-((dimethylamino)methyl)-4-fluorobenzonitrile enhances solubility in polar aprotic solvents (e.g., DMF, DMSO) compared to halogenated analogs .
  • Fluorine’s electron-withdrawing effect in the target compound reduces basicity relative to non-fluorinated dimethylamino derivatives, as seen in Ethyl 4-(dimethylamino)benzoate .

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